molecular formula C14H26N2O2 B2759258 Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1333384-46-5

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B2759258
CAS No.: 1333384-46-5
M. Wt: 254.374
InChI Key: HKIFFGIMDKXVHB-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by its bicyclic structure, which includes a tert-butyl group and an aminomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-(aminomethyl)benzyl)carbamate
  • Tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Uniqueness

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to its bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIFFGIMDKXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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